7-[2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
Description
Properties
IUPAC Name |
7-[2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N5O2/c1-7-10(12(17)22)11(21-14(20-7)18-6-19-21)8-4-2-3-5-9(8)23-13(15)16/h2-6,11,13H,1H3,(H2,17,22)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJNSGOLQLDWHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3OC(F)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step synthetic routes. One common approach is the reaction of 3-amino-1,2,4-triazole with dimethyl acetylenedicarboxylate, followed by cyclization and dehydration processes . The use of bases can assist in the formation of intermediates, which then undergo further reactions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-[2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
7-[2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-[2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related triazolopyrimidine derivatives:
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Donors/Acceptors | Key Features |
|---|---|---|---|---|---|---|
| 7-[2-(Difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (Target) | 7: OCHF₂-phenyl; 5: CH₃; 6: CONH₂ | C₁₅H₁₂F₂N₄O₃* | ~346.3* | ~3.1* | 2/7* | Enhanced solubility via carboxamide |
| ETHYL 7-(2,4-dimethoxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | 7: 2,4-OCH₃-phenyl; 5: C₆H₅; 6: COOEt | C₂₂H₂₂N₄O₄ | 406.4 | 3.6 | 1/7 | Higher lipophilicity due to ethyl ester |
| 5-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-... | 5: 4-OCH₃-phenyl; 6: thiol (-SH) | C₃₈H₂₈N₆O₂S | 664.7 | 6.8* | 1/6* | Reactive thiol group; lower stability |
| 7-(difluoromethyl)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid | 7: CHF₂; 5: 4-OCH₃-phenyl; 2: COOH | C₁₅H₁₁F₂N₃O₃ | 319.3 | 2.9 | 2/6 | Acidic group; reduced cell permeability |
*Estimated based on structural analogs .
Key Observations:
Biological Activity
The compound 7-[2-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological contexts, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound is characterized by the following features:
- Molecular Formula : CHFNO
- Molecular Weight : 425.4 g/mol
- IUPAC Name : 1-[[4-(difluoromethoxy)phenyl]methyl]-5-methyl-N-[4-(2H-tetrazol-5-yl)phenyl]pyrazole-3-carboxamide
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of triazolopyrimidine derivatives. For instance, compounds similar to This compound have shown significant cytotoxicity against various cancer cell lines.
- Case Study : In vitro tests demonstrated that related triazolopyrimidines inhibited the growth of MGC-803 cells with an IC value of 3.91 μM. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase by regulating specific proteins associated with these processes .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria.
- Research Findings : A study reported that triazolopyrimidine derivatives showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). The compounds acted as effective biofilm disruptors and exhibited low toxicity towards macrophage host cells .
The biological mechanisms underlying the activities of this compound include:
- DNA Intercalation : Similar compounds have been shown to intercalate DNA, leading to modifications in absorption and fluorescence spectra, indicating potential as chemotherapeutic agents .
- Metallonuclease Activity : Certain derivatives exhibited metallonuclease-like activity in the presence of hydrogen peroxide, suggesting a dual mechanism involving oxidative stress modulation .
Efficacy Data Table
Q & A
Q. What are the critical considerations for designing a synthesis protocol for this compound?
A robust synthesis protocol must prioritize regioselectivity and yield optimization. Key steps include:
- Reagent selection : Use fluorinated intermediates (e.g., difluoromethoxy precursors) to ensure proper functionalization of the phenyl ring .
- Purification methods : Column chromatography or recrystallization to isolate the triazolopyrimidine core, given its sensitivity to oxidation .
- Reaction monitoring : Employ thin-layer chromatography (TLC) or LC-MS to track intermediate formation .
Q. Which spectroscopic techniques are optimal for structural confirmation?
Multimodal characterization is recommended:
- ¹H/¹³C NMR : To resolve the triazolopyrimidine ring system and carboxamide substituents, with attention to splitting patterns from fluorine coupling .
- IR spectroscopy : Confirm the presence of carboxamide (C=O stretch ~1650 cm⁻¹) and difluoromethoxy (C-O-C-F₂ vibrations) groups .
- X-ray crystallography : For absolute stereochemical assignment, particularly if the compound forms stable crystals .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Solubility screening : Use DMSO for stock solutions and PBS or simulated biological fluids for working concentrations. Measure via UV-Vis spectroscopy .
- Stability tests : Conduct accelerated degradation studies under varied pH (1–9) and temperatures (4–37°C), analyzed via HPLC .
Advanced Research Questions
Q. What methodologies address discrepancies in reported bioactivity data across studies?
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Orthogonal assays : Validate target binding (e.g., SPR, ITC) alongside cell-based assays to distinguish direct vs. indirect effects .
- Batch analysis : Use high-resolution mass spectrometry (HRMS) to confirm purity (>98%) and rule out degradation products .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like cell line heterogeneity .
Q. How can computational modeling optimize reaction pathways for scale-up?
- DFT calculations : Predict thermodynamic feasibility of intermediates, focusing on energy barriers for cyclization steps in the triazolopyrimidine core .
- Process simulation : Use COMSOL Multiphysics to model heat/mass transfer in batch reactors, minimizing side reactions during exothermic steps .
Q. What strategies are effective for elucidating the compound’s environmental fate?
- Atmospheric chemistry modeling : Track degradation products (e.g., via hydroxyl radical reactions) using computational tools like Gaussian .
- Microcosm studies : Assess biodegradation in soil/water systems under controlled conditions, with LC-MS/MS quantification of metabolites .
Q. How can AI-driven experimental design improve structure-activity relationship (SAR) studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
